molecular formula C15H22BrNO3 B2619267 tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate CAS No. 1909336-30-6

tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate

Cat. No.: B2619267
CAS No.: 1909336-30-6
M. Wt: 344.249
InChI Key: XUNUOHKHWIWMBU-UHFFFAOYSA-N
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Description

tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate: is an organic compound with the molecular formula C15H22BrNO3 and a molecular weight of 344.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a bromo substituent, and a methoxyphenyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-(4-methoxyphenyl)propylamine. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated and methoxylated compounds on biological systems. It is also investigated for its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate is unique due to the presence of both a bromo and a methoxyphenyl group. This combination imparts distinct reactivity and biological activity compared to other similar compounds. The methoxy group enhances its solubility and potential for π-π interactions, while the bromo group provides a site for nucleophilic substitution .

Properties

IUPAC Name

tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-15(2,3)20-14(18)17-10-12(9-16)11-5-7-13(19-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNUOHKHWIWMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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